

Solubility of Formononetin-D3 in organic solvents

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Compound of Interest

Compound Name: *Formononetin-D3*

Cat. No.: *B12403468*

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An In-depth Technical Guide to the Solubility of **Formononetin-D3** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **Formononetin-D3** in various organic solvents. **Formononetin-D3**, a deuterated isotopologue of Formononetin, is an O-methylated isoflavone and a phytoestrogen found in plants like red clover.^{[1][2]} Due to its biological activities, understanding its solubility is critical for a wide range of applications in research and drug development, from preparing stock solutions for in vitro assays to developing formulations. While specific solubility data for the deuterated form (D3) is not extensively published, the physicochemical properties are nearly identical to the parent compound, Formononetin. Therefore, this guide utilizes the available data for Formononetin as a reliable and close proxy for **Formononetin-D3**. This document summarizes quantitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to guide researchers.

Quantitative Solubility Data

The solubility of Formononetin has been determined in several common organic solvents. The data varies across different sources, which may be attributed to slight variations in experimental conditions (e.g., temperature, purity of the compound and solvent) and

methodologies. The following table consolidates the available quantitative data to provide a comparative reference.

Organic Solvent	Chemical Formula	Solubility (mg/mL)	Mole Fraction ($\times 10^{-4}$) at 293.2 K (20°C)	Source(s)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	~25 - 200	Not Reported	[1] [3]
Dimethylformamide (DMF)	C ₃ H ₇ NO	~30	Not Reported	
Acetone	C ₃ H ₆ O	~1.91	5.2735	
n-Propanol	C ₃ H ₈ O	~0.70	1.6371	
Isopropanol	C ₃ H ₈ O	~0.66	1.5401	
Ethanol	C ₂ H ₆ O	~0.60	1.5173	
Methanol	CH ₄ O	~2.0	1.4880	

Note: The solubility of Formononetin increases with rising temperature. The significant range reported for DMSO may reflect different measurement techniques or conditions. For maximum solubility in aqueous buffers, it is recommended to first dissolve Formononetin in DMF and then dilute with the chosen aqueous buffer.

Experimental Protocols for Solubility Determination

The most widely accepted and accurate method for determining the equilibrium solubility of a compound is the shake-flask method. This technique is a foundational approach in pharmaceutical and chemical research. Alternative methods, such as solution calorimetry, can also be employed, especially for highly viscous solutions.

The Shake-Flask Method

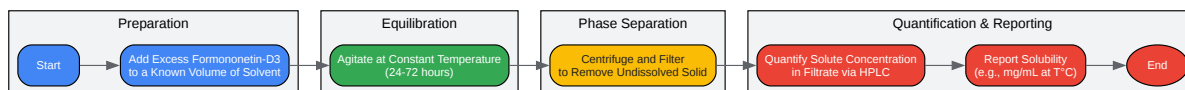
This method establishes equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent at a controlled temperature.

Detailed Methodology:

- **Preparation of the Sample:** An excess amount of the solid compound (**Formononetin-D3**) is added to a known volume of the selected organic solvent in a sealed container, such as a glass vial or flask.
- **Equilibration:** The container is agitated using a mechanical shaker or magnetic stirrer at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. This is the point at which the rate of dissolution equals the rate of precipitation.
- **Phase Separation:** Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is commonly done through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant. A chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute should be used to ensure the accuracy of the measurement.
- **Quantification of Solute:** The concentration of **Formononetin-D3** in the clear, saturated filtrate is then measured using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the most common and precise method for this purpose. A calibration curve, generated from standard solutions of the compound at known concentrations, is used for accurate quantification.
- **Data Reporting:** The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.



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